molecular formula C9H16N2O2 B12117630 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- CAS No. 34609-03-5

2-Pyrrolidinone, 1-(4-morpholinylmethyl)-

Cat. No.: B12117630
CAS No.: 34609-03-5
M. Wt: 184.24 g/mol
InChI Key: BVNIPVRQJNRXKD-UHFFFAOYSA-N
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Description

2-Pyrrolidinone, 1-(4-morpholinylmethyl)- is an organic compound with the molecular formula C9H16N2O2. It is a derivative of pyrrolidinone, featuring a morpholinylmethyl group attached to the nitrogen atom of the pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- typically involves the reaction of 2-pyrrolidinone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the reaction. The process can be summarized as follows:

    Starting Materials: 2-Pyrrolidinone and morpholine.

    Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide.

    Solvent: Toluene or ethanol.

    Reaction Conditions: Elevated temperatures (typically around 80-100°C) and stirring for several hours.

Industrial Production Methods

Industrial production of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-(4-morpholinylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholinylmethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as alkyl halides or amines; reactions often require catalysts like palladium or copper and are conducted under inert atmospheres.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted compounds with different functional groups attached to the morpholinylmethyl moiety.

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

2-Pyrrolidinone, 1-(4-morpholinylmethyl)- can be compared with other similar compounds such as:

The uniqueness of 2-Pyrrolidinone, 1-(4-morpholinylmethyl)- lies in its specific functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

CAS No.

34609-03-5

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

1-(morpholin-4-ylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H16N2O2/c12-9-2-1-3-11(9)8-10-4-6-13-7-5-10/h1-8H2

InChI Key

BVNIPVRQJNRXKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CN2CCOCC2

Origin of Product

United States

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